2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide is a complex organic compound that features a benzimidazole ring and an isochroman moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide typically involves the formation of the benzimidazole ring followed by the attachment of the isochroman moiety One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the benzimidazole ring or the isochroman moiety.
Substitution: Both the benzimidazole and isochroman groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole or isochroman moieties.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and isochroman-containing molecules. Examples include:
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene
Uniqueness
What sets 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide apart is the combination of the benzimidazole and isochroman moieties, which may confer unique properties such as enhanced biological activity or specific chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(11-22-13-21-17-7-3-4-8-18(17)22)20-10-16-9-14-5-1-2-6-15(14)12-24-16/h1-8,13,16H,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOORUHOCXRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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